Berkeleydione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

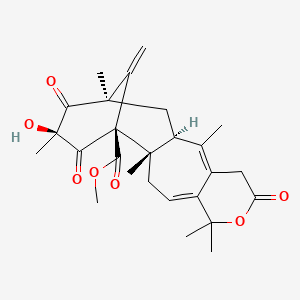

Berkeleydione is a meroterpenoid found in Penicillium rubrum. It has been shown to exhibit inhibitory activity against caspase-1. It has a role as a cysteine protease inhibitor, an antineoplastic agent and a Penicillium metabolite. It is a cyclic terpene ketone, a meroterpenoid, an organic heterotetracyclic compound, a terpene lactone, a tertiary alcohol, a methyl ester, a beta-diketone and a tertiary alpha-hydroxy ketone.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Berkeleydione has demonstrated significant activity against various cancer cell lines, particularly non-small-cell lung cancer (NSCLC). In studies conducted by the Stierles, this compound was shown to inhibit the growth of NSCLC cells (NCI H460) with an IC50 value of 4.4 μM, indicating potent anticancer effects . The compound’s mechanism appears to involve the inhibition of matrix metalloproteinase-3 (MMP-3), which is implicated in cancer metastasis, and caspase-1, an enzyme that plays a role in inflammation and tumor progression .

Inflammation Modulation

Research has identified this compound as a potential inhibitor of interleukin-1 beta (IL-1β) production through its action on caspase-1. This property positions this compound as a candidate for treating inflammatory diseases. Inhibition studies have shown that this compound effectively reduces IL-1β production in THP-1 cell line assays, with an IC50 value of 4.4 μM for IL-1β inhibition . The ability to modulate inflammatory responses suggests its application in conditions such as arthritis and other inflammatory disorders.

Biosynthetic Pathway Insights

Biosynthetic studies on this compound have revealed its role as a precursor for other meroterpenoids, which are compounds of significant medicinal interest. Understanding the biosynthesis of this compound can lead to the development of novel derivatives with enhanced biological activities. Research involving whole-genome sequencing of Penicillium brasilianum has identified putative biosynthetic gene clusters responsible for producing this compound and related compounds .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth . The unique mode of action of this compound, distinct from traditional antibiotics, highlights its potential as a new therapeutic agent in combating antibiotic-resistant infections.

Comparative Efficacy Table

The following table summarizes the inhibitory effects of this compound compared to other compounds isolated from Penicillium rubrum:

| Compound | IL-1β Inhibition (IC50, μM) | Caspase-1 Inhibition (%) |

|---|---|---|

| This compound | 4.4 | 89 |

| Preaustinoid A | 15.5 | 97 |

| Berkeleyone A | 2.7 | 68 |

| Berkeleyone B | 3.7 | 100 |

| Berkeleyone C | 37.8 | 0 |

Case Study 1: Anticancer Activity

In a study published in Organic Letters, this compound was isolated and tested against various cancer cell lines, demonstrating significant cytotoxicity against non-small-cell lung cancer cells . Further investigations are required to explore its full potential and mechanisms.

Case Study 2: Inflammation Research

A study conducted by Matsuda et al. focused on the biosynthesis and biological activity of this compound, highlighting its role as an inhibitor of caspase-1 and IL-1β production . This research underscores the compound's potential in developing anti-inflammatory therapies.

Eigenschaften

Molekularformel |

C26H32O7 |

|---|---|

Molekulargewicht |

456.5 g/mol |

IUPAC-Name |

methyl (1R,2S,12S,14R,16S)-16-hydroxy-2,6,6,11,14,16-hexamethyl-18-methylidene-8,15,17-trioxo-7-oxatetracyclo[12.3.1.02,12.05,10]octadeca-4,10-diene-1-carboxylate |

InChI |

InChI=1S/C26H32O7/c1-13-15-11-18(27)33-22(3,4)16(15)9-10-24(6)17(13)12-23(5)14(2)26(24,21(30)32-8)20(29)25(7,31)19(23)28/h9,17,31H,2,10-12H2,1,3-8H3/t17-,23+,24-,25-,26-/m0/s1 |

InChI-Schlüssel |

RBGYOLFHIDJTOX-VMXKAMJHSA-N |

SMILES |

CC1=C2CC(=O)OC(C2=CCC3(C1CC4(C(=C)C3(C(=O)C(C4=O)(C)O)C(=O)OC)C)C)(C)C |

Isomerische SMILES |

CC1=C2CC(=O)OC(C2=CC[C@]3([C@H]1C[C@@]4(C(=C)[C@]3(C(=O)[C@@](C4=O)(C)O)C(=O)OC)C)C)(C)C |

Kanonische SMILES |

CC1=C2CC(=O)OC(C2=CCC3(C1CC4(C(=C)C3(C(=O)C(C4=O)(C)O)C(=O)OC)C)C)(C)C |

Synonyme |

berkeleydione |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.